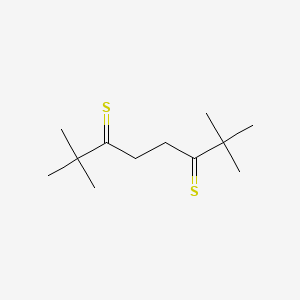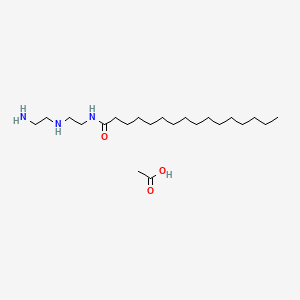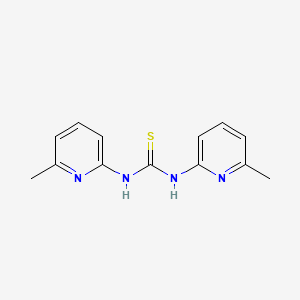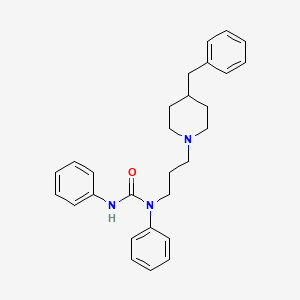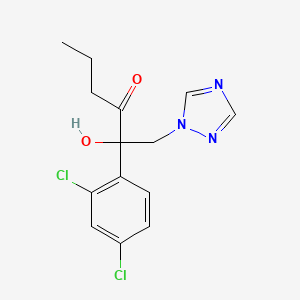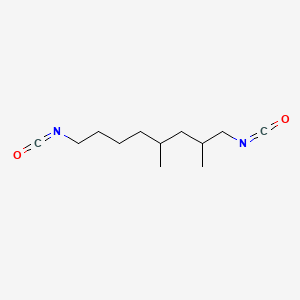
2,4-Dimethyloctane-1,8-diyl diisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyloctane-1,8-diyl diisocyanate is a chemical compound with the molecular formula C12H20N2O2. It is also known by its IUPAC name, 1,8-diisocyanato-2,4-dimethyloctane . This compound is part of the diisocyanate family, which are widely used in the production of polyurethanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyloctane-1,8-diyl diisocyanate typically involves the reaction of 2,4-dimethyloctane-1,8-diol with phosgene or other isocyanate-forming reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reactant concentrations to optimize the production efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyloctane-1,8-diyl diisocyanate primarily undergoes addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water. These reactions result in the formation of urethanes, ureas, and polyureas, respectively.
Common Reagents and Conditions
Alcohols: React with this compound to form urethanes under mild conditions.
Amines: React to form ureas, often requiring catalysts to enhance the reaction rate.
Water: Reacts to form polyureas, typically under ambient conditions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyureas: Formed from the reaction with water.
Scientific Research Applications
2,4-Dimethyloctane-1,8-diyl diisocyanate has several applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 2,4-Dimethyloctane-1,8-diyl diisocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the isocyanate groups, which readily react with compounds containing active hydrogen atoms. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
Hexamethylene diisocyanate (HDI): Another diisocyanate used in polyurethane production.
Toluene diisocyanate (TDI): Widely used in the manufacture of flexible foams.
Methylenediphenyl diisocyanate (MDI): Commonly used in the production of rigid foams and coatings.
Uniqueness
2,4-Dimethyloctane-1,8-diyl diisocyanate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched alkyl chain provides different reactivity and solubility characteristics compared to linear diisocyanates like HDI .
Properties
CAS No. |
68882-56-4 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1,8-diisocyanato-2,4-dimethyloctane |
InChI |
InChI=1S/C12H20N2O2/c1-11(5-3-4-6-13-9-15)7-12(2)8-14-10-16/h11-12H,3-8H2,1-2H3 |
InChI Key |
ULJDCHKHOJHGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN=C=O)CC(C)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


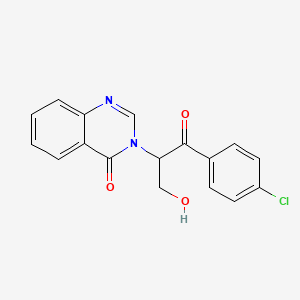
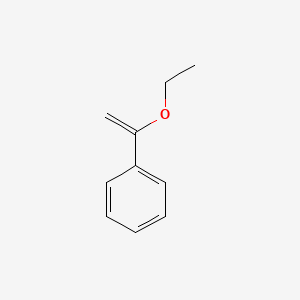
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
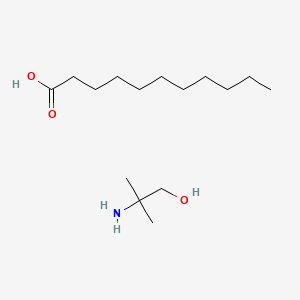
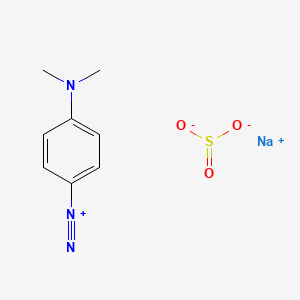
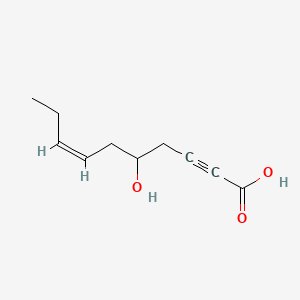

![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)

